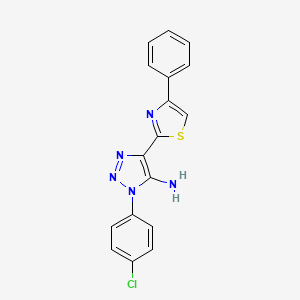
1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine (CPTA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTA is a triazole-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and survival. 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine has been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling and regulation. 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine has also been shown to inhibit the activity of heat shock proteins, which are proteins involved in cellular stress response.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, the inhibition of protein kinase activity, the inhibition of heat shock protein activity, and the modulation of gene expression. 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine has also been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine has several advantages for lab experiments, including its high yield synthesis, its potential therapeutic applications in various fields, and its ability to inhibit the activity of various enzymes and proteins involved in cell growth and survival. However, 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for the study of 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various fields, the exploration of its mechanism of action, and the evaluation of its toxicity and safety. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine and its potential advantages and limitations for lab experiments.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine (1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine) is a triazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand the potential therapeutic applications of 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine and its mechanism of action.
Synthesis Methods
1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine can be synthesized through various methods, including the Huisgen 1,3-dipolar cycloaddition reaction and the copper-catalyzed azide-alkyne cycloaddition reaction. The Huisgen reaction involves the reaction of an azide and an alkyne to form a 1,2,3-triazole ring. The copper-catalyzed azide-alkyne cycloaddition reaction involves the reaction of an azide and an alkyne in the presence of a copper catalyst to form a 1,2,3-triazole ring. Both methods have been used to synthesize 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine with high yields.
Scientific Research Applications
1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine has been studied for its potential therapeutic applications in various fields, including cancer research, infectious disease research, and neurological disorder research. In cancer research, 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine has been shown to have antibacterial and antifungal properties. In neurological disorder research, 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
3-(4-chlorophenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S/c18-12-6-8-13(9-7-12)23-16(19)15(21-22-23)17-20-14(10-24-17)11-4-2-1-3-5-11/h1-10H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMVUDFDGPSSEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

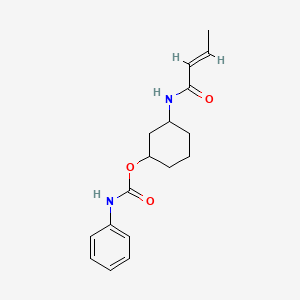

![2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid](/img/structure/B2810310.png)
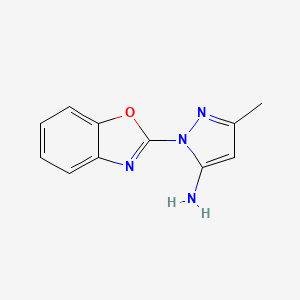

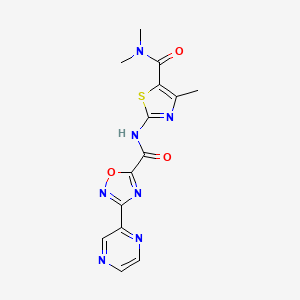
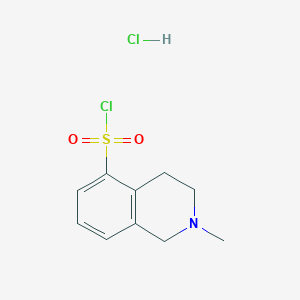

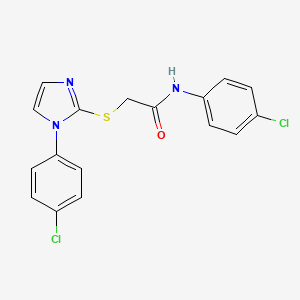

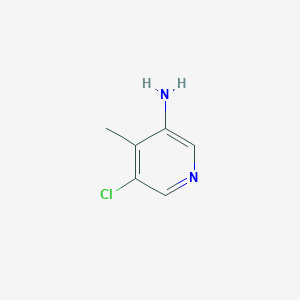

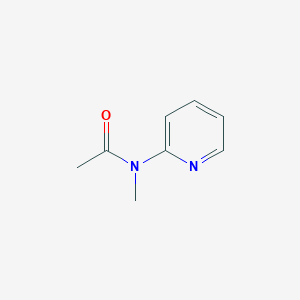
![1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine](/img/structure/B2810330.png)